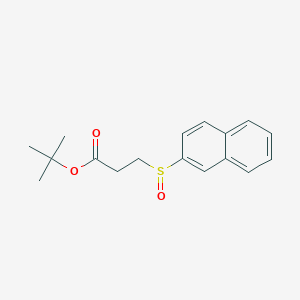![molecular formula C11H13F3O3Sn B14178859 Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-24-4](/img/structure/B14178859.png)
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is an organotin compound that features a stannane core bonded to a trifluoromethoxybenzoyl group
Métodos De Preparación
The synthesis of Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(CH3)3SnOH+C8H4ClF3O2→(CH3)3SnOCOC8H4F3OCH3+HCl
Análisis De Reacciones Químicas
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by nucleophiles such as halides, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides, which are useful in materials science.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trimethyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common reagents used in these reactions include halides for substitution, oxidizing agents like hydrogen peroxide for oxidation, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The trifluoromethoxybenzoyl group can also participate in these interactions, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane can be compared with other organotin compounds, such as:
Trimethyltin chloride: Similar in structure but lacks the trifluoromethoxybenzoyl group, making it less reactive in certain applications.
Tributyltin oxide: Another organotin compound with different alkyl groups, used primarily as a biocide and antifouling agent.
Dimethyltin dichloride: Features two methyl groups and two chloride groups, with different reactivity and applications compared to trimethylstannane derivatives.
The uniqueness of this compound lies in its combination of the stannane core with the trifluoromethoxybenzoyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
919299-24-4 |
|---|---|
Fórmula molecular |
C11H13F3O3Sn |
Peso molecular |
368.92 g/mol |
Nombre IUPAC |
trimethylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3CH3.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;;;;/h2H,1H3,(H,12,13);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
ZOQLWBUXOFVJJU-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




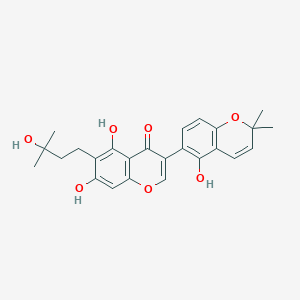
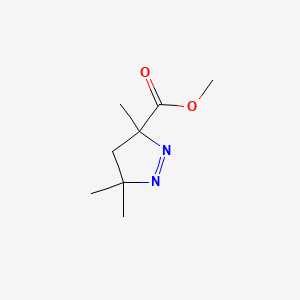
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)
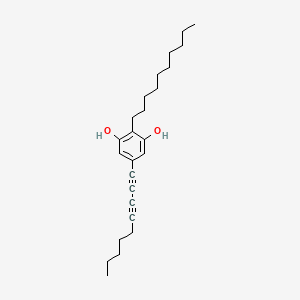
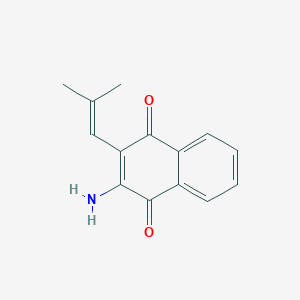
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
